Lipophilicity Shift vs. Des-Dimethyl Analog
The target compound exhibits a computed LogP (octanol/water partition coefficient) of 1.9351 , representing a +0.78 log unit increase over its closest des-dimethyl analog, 3-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid (CAS 1262406-85-8), which has a LogP of 1.1565 . This ΔLogP of +0.78 corresponds to an approximately 6-fold increase in octanol/water partition coefficient (P ratio ≈ 10^0.78 ≈ 6.03), indicating substantially greater lipophilicity. For drug discovery and peptidomimetic campaigns where target logD ranges of 1–3 are desired for oral bioavailability, the dimethylated scaffold pushes the compound into a more favorable lipophilicity window without requiring additional hydrophobic appendages [1].
ΔLogP +0.78 (≈6-fold partition increase)
Supports lipophilicity-driven scaffold selection
Computed LogP; experimental verification recommended
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.9351 |
| Comparator Or Baseline | Des-dimethyl analog (CAS 1262406-85-8): LogP = 1.1565 |
| Quantified Difference | ΔLogP = +0.78 (≈6-fold increase in partition coefficient) |
| Conditions | Computed LogP values (atom-additive method) reported by Leyan supplier database |
Why This Matters
The 6-fold increase in predicted membrane partitioning allows medicinal chemists to modulate compound hydrophobicity through scaffold selection alone, without adding extra hydrophobic substituents that increase molecular weight and metabolic liability.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
